molecular formula C10H8ClNO B037675 2-Chloro-1-(1H-indol-6-YL)ethanone CAS No. 123216-45-5

2-Chloro-1-(1H-indol-6-YL)ethanone

Cat. No. B037675
M. Wt: 193.63 g/mol
InChI Key: JMEZBMJMDRLDLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis involves the reaction of indole with chloroacetyl chloride in toluene, yielding 2-chloro-1-(indoline-1-yl)ethanone. This compound can further react with diamines or other agents to produce a variety of derivatives characterized by spectroscopic techniques such as IR, 1HNMR, and elemental analysis (Letters in Applied NanoBioScience, 2020).

Molecular Structure Analysis

Molecular structure and vibrational spectroscopic studies of related compounds have been conducted using techniques like single crystal X-ray diffraction, FTIR, NMR spectral analysis, and DFT computations. These studies offer insights into the atomic charges, MEP, HOMO-LUMO, NBO, and thermodynamic properties of the compound and its derivatives (Journal of Molecular Structure, 2016).

Chemical Reactions and Properties

"2-Chloro-1-(1H-indol-6-yl)ethanone" and its derivatives exhibit a range of chemical reactivities. For example, condensation reactions with various reagents have been used to create novel compounds with potential biological activities. These derivatives have been explored for their antimicrobial, antifungal, and COX-2 inhibitory activities, showing the versatility of this chemical framework (Letters in Drug Design & Discovery, 2022).

Scientific Research Applications

Antibacterial and Antifungal Properties

A significant application of 2-Chloro-1-(1H-indol-6-YL)ethanone derivatives is in the synthesis of novel compounds with pronounced antibacterial and antifungal activities. Research has demonstrated that various 1H-Indole derivatives, synthesized from reactions involving 2-chloro-1-(indoline-1-yl) ethanone, exhibit significant antimicrobial properties. These derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Candida albicans, highlighting their potential in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Agents

Further extending the chemical versatility of 2-Chloro-1-(1H-indol-6-YL)ethanone, it serves as a precursor in the synthesis of chalcone derivatives with anti-inflammatory properties. These derivatives were created through reactions with chloroacetyl chloride, followed by various condensation steps. Evaluated in wistar albino rats, these compounds showed promise as anti-inflammatory agents, indicating their potential therapeutic applications in treating inflammation-related disorders (Current drug discovery technologies, 2022).

COX-2 Inhibition and Analgesic Activity

The compound and its derivatives have been investigated for their potential in synthesizing novel nonsteroidal anti-inflammatory drugs (NSAIDs). These studies include computational analysis and in-vivo assessments of analgesic and anti-inflammatory activities. Specifically, derivatives of 2-Chloro-1-(1H-indol-6-YL)ethanone were explored for their effects on the COX-2 enzyme, a key target in developing anti-inflammatory drugs, revealing compounds with significant biological activity. This underscores the compound's role in creating new therapeutic agents for treating pain and inflammation (Letters in Drug Design & Discovery, 2022).

Catalytic Syntheses

The synthesis of bis (1H-indol-3-yl)ethanones and related compounds has been facilitated by the use of B(HSO4)3 as an efficient catalyst. This method presents several advantages including generality, short reaction time, and excellent yields, indicating the utility of 2-Chloro-1-(1H-indol-6-YL)ethanone derivatives in synthetic chemistry for creating complex molecules with potential biological activities (Journal of Chemistry, 2012).

Biotransformation and Chiral Synthesis

Innovative biotransformation approaches using specific bacterial strains have been applied to derivatives of 2-Chloro-1-(1H-indol-6-YL)ethanone for the enantioselective synthesis of chiral intermediates, crucial for drug development. This process showcases the compound's role in facilitating the production of high-value chiral intermediates, such as those used in the synthesis of antifungal agents like Miconazole, demonstrating the intersection of microbiology and chemical synthesis in pharmaceutical manufacturing (Catalysts, 2019).

Future Directions

Indole derivatives, such as “2-Chloro-1-(1H-indol-6-YL)ethanone”, have diverse pharmacological activities and have been the subject of extensive research . They hold promise in the discovery and development of potential therapeutic agents .

properties

IUPAC Name

2-chloro-1-(1H-indol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-10(13)8-2-1-7-3-4-12-9(7)5-8/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEZBMJMDRLDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558299
Record name 2-Chloro-1-(1H-indol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(1H-indol-6-YL)ethanone

CAS RN

123216-45-5
Record name 2-Chloro-1-(1H-indol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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